molecular formula C23H18O5S B1314706 2,4,6-Triphenylpyrylium Hydrogensulfate CAS No. 51071-75-1

2,4,6-Triphenylpyrylium Hydrogensulfate

Cat. No.: B1314706
CAS No.: 51071-75-1
M. Wt: 406.5 g/mol
InChI Key: IPEOZISWOGHJJY-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

2,4,6-Triphenylpyrylium Hydrogensulfate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a sensitizer in photooxidation reactions, where it interacts with enzymes such as catechol oxidase . The nature of these interactions involves the transfer of electrons, leading to the oxidation of substrates. Additionally, this compound can form complexes with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain oxidases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, this compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and phosphofructokinase.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within the cell can influence its activity and function, with accumulation in specific organelles leading to targeted effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

2,4,6-Triphenylpyrylium Hydrogensulfate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-triphenylpyrylium chloride with sulfuric acid . The reaction conditions typically include a controlled temperature environment to ensure the proper formation of the hydrogensulfate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

2,4,6-Triphenylpyrylium Hydrogensulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different pyrylium derivatives, while reduction reactions can lead to the formation of pyrylium alcohols .

Properties

IUPAC Name

hydrogen sulfate;2,4,6-triphenylpyrylium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEOZISWOGHJJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471240
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51071-75-1
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triphenylpyrylium Hydrogensulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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